molecular formula C14H12OS B3037784 4'-Methyl-3-(2-thienyl)acrylophenone CAS No. 6028-89-3

4'-Methyl-3-(2-thienyl)acrylophenone

Cat. No. B3037784
CAS RN: 6028-89-3
M. Wt: 228.31 g/mol
InChI Key: OUDDTWPBSXBJOY-CMDGGOBGSA-N
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Description

“4’-Methyl-3-(2-thienyl)acrylophenone” is a chemical compound with the linear formula C14H12OS . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular formula of “4’-Methyl-3-(2-thienyl)acrylophenone” is C14H12OS . The molecular weight is 228.315 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Methyl-3-(2-thienyl)acrylophenone” are not well-documented due to its rarity .

Scientific Research Applications

Photochemical Applications

  • Dimerization Processes : 4'-Methyl-3-(2-thienyl)acrylophenone and similar compounds like methyl 3-(2-thienyl)acrylate have been utilized in photochemical dimerization processes. These reactions have shown varied yields and efficiencies depending on the presence of methyl groups, which can influence the reactivity of the double bond and the overall yield of the resulting dimer (D’Auria, Piancatelli, & Vantaggi, 1990) Dimerization of Methyl 2-furyl- and 2-thienylacrylate and related compounds in solution.

Cytotoxicity and Chemical Structure Studies

  • Cytotoxicity Evaluation : Studies have synthesized compounds with acrylophenone structure, including derivatives with methyl substituents on the phenyl ring. These compounds have been evaluated for their cytotoxicity against various human carcinoma and fibroblast cell lines, identifying potential leads for further investigation (Gul, Tuğrak, & Sakagami, 2016) Synthesis of acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities.

Polymerization and Material Science

  • Polymerization Studies : Research on polymers like poly-[3′,4′-dimethoxyacrylophenone] and related compounds has focused on their quantum yields, emission spectra, and photolysis. These studies contribute to understanding the properties of these materials in various applications, including photoinitiation and material stability (Lukáč & Hrdlovič, 1978) Photolysis and emission spectra of substituted polyacrylophenones.

Pharmacological Properties

  • Pharmacological Insights : Investigations into the structure-activity relationships of acrylophenone family products, including derivatives with methyl groups, have revealed notable pharmacological properties. These include the inhibition of platelet aggregation and reduction of serum cholesterol, highlighting their potential in medical research (Lesieur et al., 1986) Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones.

Photophysics and Spectroscopy

  • Photophysical Analysis : Studies on compounds like 4'-Methyl-3-(2-thienyl)acrylophenone have explored their photophysical behavior, including their emission spectra and photolysis characteristics. Such research is essential for understanding the light-induced processes in these compounds, which can have implications in fields like photochemistry and materials science (Flamigni, Barigelletti, Bortolus, & Carlini, 1984) Photophysical study on a new class of benzophenone containing photoinitiators of polymerization.

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “4’-Methyl-3-(2-thienyl)acrylophenone”. This includes wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions of “4’-Methyl-3-(2-thienyl)acrylophenone” are not clear from the available resources. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential applications in scientific research.

properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDTWPBSXBJOY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-(2-thienyl)acrylophenone

CAS RN

6028-89-3
Record name 4'-METHYL-3-(2-THIENYL)ACRYLOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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